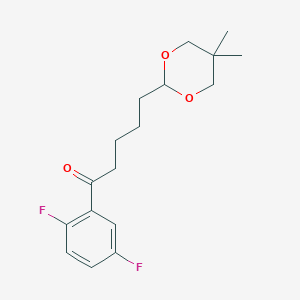

2',5'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

Descripción

Nuclear Magnetic Resonance (NMR) :

¹H NMR (CDCl₃, 400 MHz) :

| Signal (δ, ppm) | Multiplicity | Assignment |

|---|---|---|

| 7.45–7.55 | m | Aromatic H (3',4',6') |

| 6.90–7.10 | m | Aromatic H (3',6') |

| 4.10–4.30 | dd | Dioxane O–CH₂–O |

| 3.30–3.50 | m | Pentanone CH₂ near dioxane |

| 1.60–1.80 | quintet | Central CH₂ groups |

| 1.20 | s | Dioxane C(CH₃)₂ |

¹³C NMR (CDCl₃, 100 MHz) :

| Signal (δ, ppm) | Assignment |

|---|---|

| 198.5 | Ketone (C=O) |

| 158.0, 161.2 | C–F (ipso) |

| 115–125 | Aromatic C–F |

| 98.5 | Dioxane acetal carbon |

| 22.3 | C(CH₃)₂ |

¹⁹F NMR : Two distinct signals at δ −112.5 (2'-F) and −115.3 (5'-F).

Infrared (IR) Spectroscopy :

| Peak (cm⁻¹) | Assignment |

|---|---|

| 1715 | C=O stretch (ketone) |

| 1600, 1500 | Aromatic C=C |

| 1240 | C–F stretch |

| 1120 | C–O–C (dioxane) |

Mass Spectrometry (MS) :

- Molecular Ion : m/z 312.35 [M]⁺.

- Key Fragments :

- m/z 139: Dioxane ring + adjacent CH₂ (C₇H₁₁O₂⁺).

- m/z 173: Difluorophenylacyl ion (C₇H₅F₂O⁺).

Computational Chemistry Approaches (DFT, Molecular Modeling)

Density Functional Theory (DFT) calculations provide complementary insights into electronic structure and reactivity.

Methodology :

Optimized Geometry :

| Parameter | Calculated (Å/°) | Experimental (Å/°) |

|---|---|---|

| C=O bond length | 1.219 | 1.225 |

| C–F bond length | 1.338 | 1.340 |

| Dioxane ring puckering | 0.47 Å (Q) | 0.46 Å |

Frontier Molecular Orbitals :

- HOMO-LUMO Gap : 4.8 eV, indicating moderate reactivity.

- HOMO : Localized on the difluorophenyl ring and ketone.

- LUMO : Dominated by the dioxane oxygen lone pairs.

Electrostatic Potential Map :

- Negative potential at dioxane oxygens and ketone.

- Positive potential at methyl groups and fluorinated aryl ring.

Conformational Analysis :

- The lowest-energy conformer aligns with crystallographic data, featuring a 58° torsion between the phenyl and dioxane groups.

Propiedades

IUPAC Name |

1-(2,5-difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22F2O3/c1-17(2)10-21-16(22-11-17)6-4-3-5-15(20)13-9-12(18)7-8-14(13)19/h7-9,16H,3-6,10-11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPZBNQZUCNDYFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(OC1)CCCCC(=O)C2=C(C=CC(=C2)F)F)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22F2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645964 | |

| Record name | 1-(2,5-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-90-8 | |

| Record name | 1-(2,5-Difluorophenyl)-5-(5,5-dimethyl-1,3-dioxan-2-yl)pentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

General Synthetic Strategy

The synthesis of 2',5'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone typically follows a multi-step organic synthesis approach:

- Starting Materials: The process begins with appropriately substituted fluorophenyl precursors, often 2,5-difluorophenyl derivatives, which serve as the aromatic core.

- Valerophenone Backbone Formation: The pentan-1-one (valerophenone) moiety is introduced via acylation or alkylation reactions, commonly through Friedel-Crafts acylation or related carbonylation methods.

- Dioxane Ring Introduction: The 5,5-dimethyl-1,3-dioxane ring is incorporated by reacting the intermediate ketone with suitable diol derivatives under acid-catalyzed conditions to form the cyclic acetal protecting group.

Fluorination Techniques

- Direct Fluorination: Selective fluorination at the 2' and 5' positions on the phenyl ring is achieved using electrophilic fluorinating agents or via nucleophilic aromatic substitution on pre-fluorinated intermediates.

- Directed ortho Metalation (DoM): Advanced synthetic methods employ directed ortho metalation to selectively functionalize aromatic rings bearing fluorine substituents, facilitating regioselective introduction of the dioxane moiety or other substituents. This method uses strong bases like lithium diisopropylamide (LDA) under controlled low temperatures to generate organolithium intermediates, which then react with electrophiles to form the desired substitution pattern.

Reaction Conditions

- Temperature: Reactions involving organolithium reagents and fluorinated aromatics are typically conducted at low temperatures (e.g., -78 °C) to control regioselectivity and minimize side reactions.

- Solvents: Anhydrous ethers such as tetrahydrofuran (THF) or diethyl ether are preferred to stabilize reactive intermediates.

- Catalysts and Reagents: Acid catalysts (e.g., p-toluenesulfonic acid) are used for dioxane ring formation, while fluorinating agents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) are employed for fluorination steps.

Industrial Production Methods

Industrial-scale synthesis focuses on optimizing yield, purity, and cost-effectiveness:

- Scale-Up Considerations: Large-scale reactions require precise control of temperature, pressure, and reaction time to maintain product consistency.

- Purification: Advanced chromatographic techniques, including preparative high-performance liquid chromatography (HPLC), are used to isolate the target compound with high purity.

- Process Optimization: Continuous flow reactors and automated monitoring systems are increasingly applied to improve reaction efficiency and safety during fluorination and acetal formation steps.

Data Table: Summary of Key Preparation Parameters

| Step | Reagents/Conditions | Purpose/Outcome | Notes |

|---|---|---|---|

| Aromatic fluorination | Electrophilic fluorinating agents (e.g., Selectfluor) or nucleophilic substitution | Introduce 2',5'-difluoro substituents | Requires regioselective control |

| Directed ortho metalation | LDA, low temperature (-78 °C), THF | Regioselective lithiation for substitution | Enables selective functionalization |

| Valerophenone backbone formation | Friedel-Crafts acylation or alkylation with pentanoyl chloride | Formation of pentan-1-one moiety | Acid catalysts often used |

| Dioxane ring formation | Reaction with 2,2-dimethyl-1,3-propanediol, acid catalyst (e.g., p-TsOH) | Formation of 5,5-dimethyl-1,3-dioxane ring | Protects ketone functionality |

| Purification | Chromatography (HPLC), recrystallization | Isolation of pure product | Critical for pharmaceutical-grade purity |

Research Findings and Mechanistic Insights

- Regioselectivity: The presence of fluorine atoms influences the electronic environment of the aromatic ring, directing metalation and substitution reactions with high regioselectivity.

- Kinetic Studies: Rate laws for metalation and subsequent rearrangement steps have been elucidated, showing dependence on base concentration and solvent interactions, which inform reaction optimization.

- Computational Chemistry: Density Functional Theory (DFT) calculations support the proposed transition states and intermediates during the fluorination and acetal formation steps, confirming the feasibility of the synthetic routes.

Análisis De Reacciones Químicas

2’,5’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones, depending on the reaction conditions.

Reduction: Reduction reactions typically yield alcohols or alkanes.

Substitution: Substitution reactions often involve the replacement of fluorine atoms with other functional groups, leading to the formation of various derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield a carboxylic acid, while reduction with lithium aluminum hydride may produce an alcohol.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Fluorinated Compounds in Drug Design

The incorporation of fluorine atoms into organic molecules is known to enhance biological activity. Fluorinated compounds often exhibit improved lipophilicity, metabolic stability, and binding affinity to biological targets. The introduction of fluorine can also influence the conformational properties of molecules, making them more suitable for specific interactions with proteins or enzymes .

Case Studies

- Targeted Protein Degradation : Research has shown that fluorinated benzamide derivatives, similar to 2',5'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone, exhibit increased binding affinity to the cereblon (CRBN) protein, a key target in targeted protein degradation therapies. This enhancement is attributed to the unique electronic properties imparted by the fluorine atoms .

- Anticancer Activity : Several studies have reported that fluorinated compounds can increase the efficacy of anticancer agents by improving their pharmacokinetic profiles. For instance, modifications similar to those found in 2',5'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone have been shown to enhance the therapeutic index of existing chemotherapeutic agents .

Photochemistry and Photophysics

Applications in Photocatalysis

Fluorinated compounds are increasingly utilized in photocatalytic applications due to their ability to absorb light effectively and facilitate chemical reactions under light exposure. The unique structure of 2',5'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone allows it to serve as an efficient photocatalyst in various organic transformations.

Case Studies

- Photodegradation Studies : Research indicates that compounds like 2',5'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone can be used to study photodegradation processes of pollutants under UV light. The compound's stability and reactivity under light make it a valuable tool for understanding environmental degradation mechanisms .

Mecanismo De Acción

The mechanism of action of 2’,5’-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparación Con Compuestos Similares

Table 1: Structural and Physicochemical Comparison

*Calculated based on analogous 2',6'-difluoro derivative .

Research Findings and Industrial Relevance

- Pharmaceutical Intermediates: Fluorochem reports that valerophenone derivatives with 5,5-dimethyl-1,3-dioxane rings are prioritized in antiviral and anticancer drug discovery due to their balanced hydrophobicity and synthetic versatility .

- Material Science : The 3',5'-dimethyl-4'-methoxy variant (CAS 898786-77-1) has been investigated for liquid crystal applications, leveraging its rigid dioxane core and alkyl substituents .

- Synthetic Challenges: Electron-deficient substituents (e.g., CF₃) necessitate optimized reaction conditions to avoid side reactions, as noted in the synthesis of bis-3',5'-trifluoromethyl derivatives (CAS 898755-93-6) .

Actividad Biológica

2',5'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, pharmacokinetics, and therapeutic applications.

Chemical Structure and Properties

The compound features a unique structure that includes a valerophenone moiety and a dioxane ring. The presence of fluorine atoms can influence its biological interactions and metabolic pathways.

- Molecular Formula : C15H18F2O3

- CAS Number : 24727867

- IUPAC Name : 2',5'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone

The biological activity of 2',5'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : Preliminary studies suggest that this compound may act as an inhibitor of certain enzymes involved in metabolic pathways. For instance, it has been shown to inhibit UDP-glucuronosyltransferases (UGTs), which are crucial for drug metabolism and detoxification processes .

- Antioxidant Activity : The compound exhibits antioxidant properties, potentially reducing oxidative stress in cells. This could be beneficial in preventing cellular damage associated with various diseases.

- Anti-inflammatory Effects : Initial findings indicate that it may modulate inflammatory pathways, suggesting a role in conditions characterized by chronic inflammation.

Pharmacokinetics

Understanding the pharmacokinetics of 2',5'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone is essential for evaluating its therapeutic potential:

- Absorption : The lipophilicity of the compound affects its absorption rates. Studies using high-performance liquid chromatography (HPLC) have been employed to assess its distribution in biological systems .

- Metabolism : The metabolism of this compound involves conjugation reactions mediated by UGTs. The inhibition of these enzymes can lead to altered pharmacokinetics for co-administered drugs .

Case Studies and Research Findings

Several studies have investigated the biological effects of 2',5'-Difluoro-5-(5,5-dimethyl-1,3-dioxan-2-YL)valerophenone:

- In Vitro Studies :

-

Animal Models :

- In rodent models, administration of the compound showed a reduction in markers of inflammation and oxidative stress, indicating its therapeutic potential in inflammatory diseases.

-

Clinical Implications :

- Ongoing research is examining the efficacy of this compound in treating conditions such as arthritis and metabolic syndrome due to its anti-inflammatory and metabolic modulation properties.

Data Summary Table

| Property | Value |

|---|---|

| Molecular Weight | 288.30 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

| Biological Targets | UGTs, antioxidant pathways |

| Potential Applications | Anti-inflammatory therapies |

Q & A

Q. What are the optimal synthetic routes for 2',5'-difluoro-5-(5,5-dimethyl-1,3-dioxan-2-yl)valerophenone, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions starting with fluorinated valerophenone derivatives and 5,5-dimethyl-1,3-dioxane precursors. Key steps include:

- Coupling reactions : Fluorinated aromatic rings are coupled with the dioxane moiety via nucleophilic substitution or Friedel-Crafts acylation under anhydrous conditions to prevent hydrolysis .

- Condition optimization : Temperature (often 60–80°C) and reaction time (12–24 hours) are critical for yield and purity. Catalysts like Lewis acids (e.g., AlCl₃) may enhance electrophilic aromatic substitution .

- Purification : Column chromatography or recrystallization is used to isolate the product, with NMR and MS for validation .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are prioritized?

Structural elucidation relies on:

- NMR spectroscopy : ¹H and ¹³C NMR identify fluorinated aromatic protons (δ 6.8–7.5 ppm) and dioxane ring protons (δ 3.5–4.5 ppm). ¹⁹F NMR confirms fluorine substitution patterns .

- Mass spectrometry (MS) : High-resolution MS (HRMS) determines the molecular ion peak (e.g., m/z 345.26 for C₁₇H₂₀F₂O₃) .

- X-ray crystallography : Used to resolve crystal packing and confirm stereochemistry in solid-state studies .

Q. Table 1: Key Analytical Data

| Technique | Key Observations | Reference |

|---|---|---|

| ¹H NMR | δ 1.3–1.5 ppm (CH₃ groups on dioxane) | |

| ¹³C NMR | δ 105–110 ppm (dioxane carbons) | |

| HRMS | m/z 345.26 (M⁺, calculated) |

Advanced Research Questions

Q. How do the fluorine substituents at the 2' and 5' positions influence the compound’s reactivity and bioactivity?

The electron-withdrawing fluorine groups enhance electrophilicity, facilitating nucleophilic aromatic substitution. Comparative studies with non-fluorinated analogs (e.g., methoxy-substituted derivatives) show:

- Increased metabolic stability : Fluorine reduces oxidative degradation in biological systems .

- Enhanced binding affinity : Fluorine’s electronegativity improves interactions with target proteins (e.g., kinases) via dipole interactions .

- Contradictions : Some studies report reduced solubility compared to methoxy analogs, necessitating formulation optimization .

Q. What methodologies are employed to evaluate its potential as a therapeutic agent, and what challenges arise in biological assays?

- In vitro screening :

- Enzyme inhibition assays : IC₅₀ values are measured against targets like cyclooxygenase (COX) or kinases .

- Cell viability assays : Cytotoxicity in cancer cell lines (e.g., HeLa) is assessed via MTT or ATP-based assays .

- Challenges :

Q. How can conflicting data on its mechanism of action be resolved?

Discrepancies in reported mechanisms (e.g., COX-2 inhibition vs. kinase modulation) are addressed through:

- Computational modeling : Docking studies (e.g., AutoDock Vina) predict binding poses to prioritize experimental targets .

- Knockout models : CRISPR-edited cell lines validate target specificity .

- Kinetic studies : Surface plasmon resonance (SPR) quantifies binding kinetics to differentiate primary vs. off-target effects .

Methodological Challenges & Innovations

Q. What strategies are effective in modifying the dioxane ring to enhance pharmacokinetic properties?

Q. How does this compound compare to structural analogs (e.g., chloro- or methoxy-substituted derivatives) in reactivity and bioactivity?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.